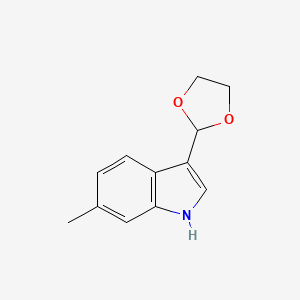

3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole |

InChI |

InChI=1S/C12H13NO2/c1-8-2-3-9-10(7-13-11(9)6-8)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3 |

InChI Key |

UOFBMBKSMLIWPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3OCCO3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 6 Methyl 1h Indole and Analogous Structures

Retrosynthetic Analysis of the 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several primary disconnection points. The most logical approach involves separating the synthesis of the core 6-methyl-1H-indole from the introduction of the 3-(1,3-dioxolan-2-yl) substituent. This leads to two main retrosynthetic pathways:

Pathway A: Indole (B1671886) core formation followed by C-3 functionalization. This approach begins with the synthesis of 6-methyl-1H-indole. Subsequently, the 1,3-dioxolan-2-yl group is introduced at the C-3 position. This is a common and versatile strategy as the indole C-3 position is highly nucleophilic and susceptible to electrophilic substitution.

Pathway B: Construction of the indole ring with the C-3 substituent precursor already in place. This strategy involves starting with precursors that already contain the necessary fragments for both the indole ring and the C-3 substituent. This can be a more convergent approach but may require more complex starting materials.

Established Strategies for 1H-Indole Core Formation

The synthesis of the indole core is a well-established field in organic chemistry, with several named reactions being central to the construction of this heterocyclic system.

Fischer Indole Synthesis Adaptations for Substituted Indoles

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. thermofisher.comwikipedia.orgbyjus.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com For the synthesis of a 6-methyl-1H-indole core, this would involve the condensation of a p-methylphenylhydrazine with a suitable carbonyl compound. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a benthamdirect.combenthamdirect.com-sigmatropic rearrangement to form the indole. byjus.commdpi.com

The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com A one-pot three-component approach has also been developed, where nitriles react with organometallic reagents to form metalloimines, which then react with arylhydrazines to form the indole in a single pot. nih.gov

| Starting Materials | Catalyst | Product | Key Features |

| p-methylphenylhydrazine and an aldehyde/ketone | Brønsted or Lewis Acid | 6-methyl-1H-indole derivative | Versatile, well-established, can be a one-pot synthesis. thermofisher.comnih.gov |

| Aryl bromides and hydrazones | Palladium catalyst | N-arylhydrazone intermediate for Fischer synthesis | Buchwald modification expands the scope of the reaction. wikipedia.org |

Larock Indole Synthesis and Palladium-Catalyzed Annulations in Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method offers a high degree of versatility and is known for its good yields and regioselectivity. ub.edursc.org The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org For the synthesis of polysubstituted indoles, the Larock heteroannulation has proven to be a robust method. nih.gov

Palladium-catalyzed annulations are not limited to the Larock synthesis. Other methods include the palladium-catalyzed coupling of o-haloanilines with aldehydes or ketones. nih.govacs.org These reactions provide a modular approach to highly functionalized indoles. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Product |

| Larock Indole Synthesis | o-iodoaniline and a disubstituted alkyne | Pd(OAc)₂, base (e.g., K₂CO₃), LiCl | 2,3-disubstituted indole wikipedia.orgub.edu |

| Palladium-Catalyzed Annulation | o-haloaniline and an aldehyde/ketone | Pd(OAc)₂, ligand (e.g., X-Phos), base | Substituted indole nih.gov |

| Palladium-Catalyzed Annulation | 2-iodoaniline and internal alkynes | Pd(OAc)₂, base, LiCl or n-Bu₄NCl | 2,3-disubstituted indoles acs.org |

Contemporary and Green Chemistry Approaches to Indole Construction

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. beilstein-journals.org Green chemistry approaches to indole synthesis focus on reducing waste, using less hazardous reagents, and improving energy efficiency. benthamdirect.comresearchgate.net

Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and higher yields. tandfonline.comtandfonline.com Other green approaches include the use of water as a solvent, ionic liquids, nanocatalysts, and solvent-free reaction conditions. benthamdirect.comresearchgate.net These methods are being applied to classical reactions like the Fischer indole synthesis as well as to newer synthetic strategies. researchgate.net

Approaches for Introducing the 1,3-Dioxolan-2-yl Moiety at the Indole C-3 Position

The C-3 position of indole is the most reactive site for electrophilic substitution due to the high electron density at this position. wikipedia.org This reactivity is harnessed to introduce a variety of substituents.

Nucleophilic Addition Reactions Involving 1,3-Dioxolane (B20135) Precursors

The 1,3-dioxolane group is a cyclic acetal (B89532), which serves as a protecting group for an aldehyde. chemicalbook.comnih.gov Introducing this group at the C-3 position of an indole can be achieved through several methods. One common strategy is the Friedel-Crafts type reaction where the indole acts as a nucleophile.

A direct approach would involve the reaction of 6-methyl-1H-indole with an electrophilic precursor of the 1,3-dioxolane moiety. For instance, a base-catalyzed nucleophilic addition of indoles to vinylene carbonate can yield 4-indolyl-1,3-dioxolanones. nih.govresearchgate.net While not the exact target structure, this demonstrates the principle of forming a C-N or C-C bond between an indole and a dioxolane-related structure.

Another plausible route involves the Vilsmeier-Haack formylation of 6-methyl-1H-indole to produce 6-methyl-1H-indole-3-carbaldehyde. This aldehyde can then be protected as a cyclic acetal by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst to yield this compound. chemicalbook.com

| Reaction | Indole Substrate | Reagent | Conditions | Product |

| Nucleophilic Addition | Indole | Vinylene Carbonate | Base catalyst (e.g., K₂CO₃) | 4-(1H-indol-1-yl)-1,3-dioxolan-2-one nih.govresearchgate.net |

| Vilsmeier-Haack Formylation | 6-methyl-1H-indole | POCl₃, DMF | Room Temperature | 6-methyl-1H-indole-3-carbaldehyde wikipedia.org |

| Acetal Formation | 6-methyl-1H-indole-3-carbaldehyde | Ethylene Glycol | Acid catalyst (e.g., p-toluenesulfonic acid) | This compound chemicalbook.com |

Regioselective Functionalization at the Indole C-6 Position with Methyl Groups

Introducing a methyl group specifically at the C-6 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C-3 position. Two primary strategies are employed to achieve C-6 methylation: synthesis from a pre-functionalized precursor or direct C-H functionalization of the indole core.

Synthesis from Pre-functionalized Precursors: This is a classical and reliable approach. The synthesis begins with an aniline derivative that already contains the desired methyl group at the para-position relative to the amino group (e.g., 4-methylaniline or p-toluidine). This precursor is then used to construct the indole ring through established name reactions like the Fischer, Madelung, or Nenitzescu indole syntheses. For example, the Fischer indole synthesis involves the reaction of 4-methylphenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization to yield the 6-methylindole (B1295342) scaffold. nih.gov

Direct C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, which is more atom-economical. Achieving regioselectivity on the benzene (B151609) portion of the indole ring often requires the use of a directing group, typically attached to the indole nitrogen (N1 position). This directing group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and directs the C-H activation and subsequent functionalization to a specific ortho-position. While functionalization often occurs at C-7, specific ligand and catalyst systems can favor the C-6 position. researchgate.netresearchgate.net For instance, Ruthenium(II)-catalyzed regioselective C-6 alkylation of indole-7-carboxamides has been described, demonstrating the feasibility of targeting this position. researchgate.net

Table 3: Comparison of C-6 Methylation Strategies

| Strategy | Starting Material | Typical Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Precursor Synthesis | 4-Methylaniline | Fischer Indole Synthesis | High regioselectivity, reliable, well-established. | Multi-step, may require harsh conditions. |

| Direct C-H Functionalization | Indole or N-protected indole | Transition metal-catalyzed C-H activation | High atom economy, potential for late-stage functionalization. | Requires directing group, catalyst can be expensive, regioselectivity can be challenging. |

Exploration of Novel Synthetic Routes and Reaction Conditions for this compound

The development of novel synthetic routes in medicinal chemistry aims to improve efficiency, reduce step counts, and access new chemical space. For this compound, novel routes could involve multi-component reactions (MCRs), one-pot procedures, or the application of modern catalytic systems.

A potential novel route could involve a one-pot, two-step procedure analogous to a modified Madelung synthesis, where a suitably substituted N-(o-tolyl)amide is first cyclized and then functionalized in the same reaction vessel. nih.gov Another approach could be a palladium-catalyzed carbonylative synthesis, where a 2-alkynyl-4-methylaniline derivative undergoes cyclization with carbon monoxide to directly install a carbonyl group at the C-3 position, which can then be protected. beilstein-journals.org

The use of green chemistry principles is also a driving force in developing new routes. This includes using environmentally benign solvents, catalyst-free conditions where possible, or employing reusable solid acid catalysts. openmedicinalchemistryjournal.com For example, a catalyst-free multicomponent reaction using polyethylene glycol (PEG) as a reaction medium has been used to synthesize 3-substituted indoles and could be adapted for this target. openmedicinalchemistryjournal.com

Further innovation could come from photocatalysis, which uses visible light to enable reactions under mild conditions, potentially allowing for unique functionalization patterns that are difficult to achieve with traditional thermal methods.

Optimization of Reaction Pathways and Yields for Enhanced Accessibility

Optimizing a synthetic route is crucial for making a compound readily accessible for further research and development. This involves systematically varying reaction parameters to maximize yield, minimize byproducts, and ensure scalability. Key areas for optimization in the synthesis of this compound include the indole formation step, the C-3 functionalization, and the dioxolane protection step.

Parameter Optimization:

Catalyst and Ligand: For transition metal-catalyzed steps, such as a direct C-6 methylation, screening different metal catalysts (e.g., Pd, Rh, Ru, Co) and ligands is essential. For example, in a rhodium-catalyzed C-H alkynylation, [Cp*RhCl₂]₂ proved superior to other catalysts. acs.orgorganic-chemistry.org

Solvent: The choice of solvent can dramatically affect reaction outcomes. Modern, bio-based solvents like Cyrene are being explored as green alternatives to traditional solvents. acs.org In some cases, solvent-free conditions or the use of promoters like polyethylene glycol can enhance reaction efficiency. openmedicinalchemistryjournal.com

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion without promoting decomposition or side reactions.

Table 4: Example of Optimization Parameters for a Synthetic Step

| Parameter | Variable | Goal | Example from Literature |

|---|---|---|---|

| Catalyst | [CpRhCl₂]₂, [Ru(p-cymene)Cl₂]₂, etc. | Maximize yield | [CpRhCl₂]₂ (2.5 mol %) found to be optimal for a C-H functionalization. acs.org |

| Solvent | Toluene, Dioxane, Cyrene, Ethanol | Improve yield, sustainability | Bio-based Cyrene provided excellent results at room temperature. acs.org |

| Additive | Ag₂CO₃, Na₂CO₃, AgOAc | Facilitate key mechanistic step (e.g., C-H metalation) | Ag₂CO₃ (50 mol %) was crucial for high yield. acs.org |

| Temperature | 25°C, 60°C, 100°C | Minimize energy use, prevent degradation | Room temperature conditions were successfully developed. acs.org |

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Dioxolan 2 Yl 6 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole can be achieved. While experimental data for this specific compound is not publicly available, its spectroscopic characteristics can be predicted based on established principles and data from analogous structures. acdlabs.comupstream.chacademie-sciences.fr

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-8.5 ppm, due to its acidic nature and involvement in hydrogen bonding.

The aromatic protons of the 6-methylindole (B1295342) ring will show characteristic splitting patterns. The H-2 proton, being adjacent to the nitrogen atom and the C-3 substituent, is expected to resonate as a singlet around 7.0-7.3 ppm. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will exhibit couplings to each other. H-7, being adjacent to the nitrogen-bearing ring, will likely appear as a doublet. H-4 and H-5 will also appear as doublets or doublets of doublets, with typical aromatic coupling constants (J) in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.

The methyl group at the C-6 position is predicted to show a singlet at approximately 2.4-2.5 ppm. The dioxolane ring protons will also have characteristic signals. The acetal (B89532) proton at C-2' of the dioxolane ring is expected to be a singlet in the region of 5.8-6.0 ppm. The four protons of the ethylene (B1197577) group of the dioxolane ring (at C-4' and C-5') are expected to appear as a multiplet around 3.9-4.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.0 - 8.5 | br s | - |

| H-2 | 7.0 - 7.3 | s | - |

| H-4 | 7.3 - 7.5 | d | ~8.0 |

| H-5 | 6.8 - 7.0 | d | ~8.0 |

| H-7 | 7.5 - 7.7 | s | - |

| 6-CH₃ | 2.4 - 2.5 | s | - |

| H-2' | 5.8 - 6.0 | s | - |

| -OCH₂CH₂O- | 3.9 - 4.2 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Quaternary Carbon Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The indole ring carbons are expected to resonate in the aromatic region (100-140 ppm). The C-3a and C-7a quaternary carbons, at the fusion of the two rings, will have distinct chemical shifts. The C-3 carbon, substituted with the dioxolane group, is expected to be significantly shielded compared to an unsubstituted indole. The C-2 carbon will appear in the typical range for indole C-2 carbons. The carbons of the benzene ring (C-4, C-5, C-6, and C-7) will have chemical shifts influenced by the methyl group substituent. The quaternary carbon C-6 will be identifiable by its lack of a signal in a DEPT-135 experiment. hmdb.carsc.org

The methyl carbon (6-CH₃) will resonate in the aliphatic region, typically around 21-22 ppm. The acetal carbon (C-2') of the dioxolane ring is expected at approximately 100-105 ppm. The two methylene (B1212753) carbons of the dioxolane ring (-OCH₂CH₂O-) will have a characteristic signal around 65 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~123 |

| C-3 | ~110 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~121 |

| C-6 | ~132 |

| C-7 | ~111 |

| C-7a | ~136 |

| 6-CH₃ | ~21.5 |

| C-2' | ~103 |

| -OCH₂CH₂O- | ~65 |

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity of the molecule. slideshare.netscience.govlibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling network of the aromatic protons on the indole ring (H-4, H-5, and H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would allow for the direct assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon signals. For example, the signal for the 6-CH₃ protons would correlate with the signal for the 6-CH₃ carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the N-H proton would be expected to show correlations to C-2, C-3, C-3a, and C-7a. The methyl protons (6-CH₃) would show correlations to C-5, C-6, and C-7. The acetal proton (H-2') would show correlations to C-3 of the indole and the methylene carbons of the dioxolane ring. science.govlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. NOESY would be instrumental in confirming the spatial proximity of the dioxolane group to the H-2 and H-4 protons of the indole ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Indole Nitrogen Characterization

The ¹⁵N NMR spectrum provides direct information about the nitrogen atom in the indole ring. For substituted indoles, the ¹⁵N chemical shift is sensitive to the electronic environment. scispace.comresearchgate.net In a solvent like DMSO, the nitrogen of an unsubstituted indole resonates at a specific frequency. For this compound, the presence of the electron-donating methyl group at the 6-position and the substituent at the 3-position would influence the ¹⁵N chemical shift. It is expected to fall within the typical range for indole nitrogens, which is approximately -130 to -160 ppm relative to nitromethane. science-and-fun.de The precise chemical shift would provide insight into the electronic distribution within the indole ring system.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibration of the indole ring is expected to appear as a sharp peak in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group and the dioxolane ring will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic indole ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration will likely be observed in the 1350-1250 cm⁻¹ range. A key feature will be the strong C-O stretching bands of the acetal group in the dioxolane ring, which are expected to appear in the 1200-1000 cm⁻¹ region. researchgate.netresearchgate.net

Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400 - 3500 | Sharp, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch (Acetal) | 1200 - 1000 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complement to infrared spectroscopy for understanding the vibrational modes of this compound. The technique is particularly sensitive to the vibrations of the non-polar bonds that constitute the core carbon skeleton of the indole ring and the dioxolane substituent.

The Raman spectrum of this compound is predicted to be dominated by several key vibrational modes. The breathing modes of the indole ring are expected to produce strong signals. For indole itself, these are typically observed around 760 cm⁻¹ and 1010 cm⁻¹ researchgate.net. The presence of the 6-methyl group is anticipated to slightly shift these frequencies. Studies on 3-methylindole (B30407) have identified characteristic Raman bands, which provide a basis for comparison acs.orgnih.gov.

Table 1: Predicted Raman Vibrational Modes for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3050-3150 | Aromatic C-H Stretching (Indole Ring) |

| ~2850-3000 | Aliphatic C-H Stretching (Methyl and Dioxolane) |

| ~1620 | C=C Stretching (Indole Ring) |

| ~1550 | Indole Ring Stretching |

| ~1440 | CH₂ Scissoring (Dioxolane) |

| ~1340 | N-H Deformation (Pyrrole Ring) researchgate.net |

| ~1010 | Indole Ring Breathing (Out-of-phase) researchgate.net |

| ~880 | N-H Bending (Indole Ring) researchgate.net |

| ~760 | Indole Ring Breathing (In-phase) researchgate.net |

| ~725 | O-C-O Bending (Dioxolane Ring) researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The molecular formula of this compound is C₁₂H₁₃NO₂.

The calculated monoisotopic mass of the molecular ion [M]⁺ is 203.0946 u. The presence of this peak in the HRMS spectrum with a high degree of mass accuracy would confirm the elemental formula of the compound. The observation of an M+1 peak, resulting from the presence of the ¹³C isotope, would also be expected.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₂H₁₃NO₂⁺ | 203.0946 |

| [M+H]⁺ | C₁₂H₁₄NO₂⁺ | 204.1025 |

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the indole nucleus and the dioxolane substituent.

A primary fragmentation pathway for acetals involves the cleavage of the C-O bonds within the dioxolane ring miamioh.edu. A common fragmentation of 1,3-dioxolane (B20135) itself involves the loss of formaldehyde (B43269) (CH₂O), leading to a characteristic fragment. For the title compound, a key fragmentation is the loss of the entire dioxolane group.

The indole ring itself is relatively stable, but can undergo characteristic fragmentations. A common fragmentation of indole derivatives is the loss of HCN from the pyrrole (B145914) ring. The fragmentation of the molecular ion of this compound is likely to initiate with the cleavage of the bond between the indole ring and the dioxolane moiety. This would lead to the formation of a stable 6-methyl-1H-indol-3-yl cation. Further fragmentation of this ion could then occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺ | Molecular Ion |

| 130 | [C₉H₈N]⁺ | Loss of the dioxolane group |

| 115 | [C₈H₅N]⁺ | Loss of a methyl group from the [C₉H₈N]⁺ fragment |

| 103 | [C₈H₇]⁺ | Loss of HCN from the [C₉H₈N]⁺ fragment |

| 73 | [C₃H₅O₂]⁺ | Dioxolane cation |

Electronic Spectroscopy for Understanding Conjugation and Chromophores

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and transitions within the molecule. The indole ring acts as the primary chromophore, and its electronic properties are modulated by the substituents.

The UV-Vis absorption spectrum of indole derivatives is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. The positions of these bands are sensitive to the nature and position of substituents on the indole ring nih.govresearchgate.netchemrxiv.orgchemrxiv.org.

The 6-methyl group is an electron-donating group, which is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The 3-(1,3-dioxolan-2-yl) group, being an alkyl-like substituent with oxygen atoms, is also expected to influence the electronic transitions. Generally, alkyl substitution on dienes leads to a bathochromic shift of a few nanometers vaia.com. The combined effect of these two substituents will determine the final absorption wavelengths. Computational studies have shown that substituents that increase the electron density of the indole ring can lead to a bathochromic shift nih.govresearchgate.netchemrxiv.orgchemrxiv.org.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~285-295 | ¹Lₐ band |

| ~220-230 | ¹Lₑ band |

Indole and its derivatives are well-known for their fluorescent properties. The fluorescence emission spectrum is also influenced by substituents. The emission typically arises from the ¹Lₐ state.

The electron-donating 6-methyl group is expected to enhance the fluorescence quantum yield and cause a slight red shift in the emission maximum. The effect of the 3-(1,3-dioxolan-2-yl) group is less predictable without experimental data, but it is not expected to be a strong quenching group. The fluorescence spectrum will likely exhibit a single broad emission band. The Stokes shift, which is the difference between the absorption and emission maxima, is also an important characteristic of the compound's photophysical properties.

Table 5: Predicted Fluorescence Properties for this compound in a Nonpolar Solvent

| Property | Predicted Value |

|---|---|

| Excitation Wavelength (nm) | ~290 |

| Emission Wavelength (nm) | ~350-360 |

| Stokes Shift (nm) | ~60-70 |

| Quantum Yield | Moderate to High |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the connectivity and electronic environment of a molecule, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, and reveals the nature of intermolecular interactions that govern the crystal packing.

As of this writing, a definitive single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. cam.ac.uk However, by examining the crystal structures of closely related analogues, a detailed and scientifically sound model of its expected solid-state characteristics can be constructed.

A particularly relevant analogue is 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline, whose crystal structure has been determined. researchgate.net This molecule shares the core feature of a 1,3-dioxolane ring attached at the 3-position of a nitrogen-containing aromatic heterocycle. The crystallographic data for this quinoline (B57606) derivative provides a strong foundation for predicting the structural parameters of the target indole compound.

Based on this and other related structures, the 6-methyl-1H-indole core of the title compound is expected to be essentially planar. The 1,3-dioxolane ring, however, is non-planar and is anticipated to adopt a conformation that minimizes steric strain. In related structures, this ring commonly assumes a twisted or an envelope conformation. researchgate.netnih.gov For instance, in 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline, the dioxolane ring is in a twisted conformation. researchgate.net Similarly, the dioxolane ring in a more complex indole derivative was found to adopt an envelope conformation. nih.gov

The crystal packing of this compound would be significantly influenced by intermolecular forces. The presence of the N-H group on the indole ring provides a hydrogen bond donor, which would likely form strong N-H···O hydrogen bonds with the oxygen atoms of the dioxolane ring of an adjacent molecule. This type of interaction is a dominant feature in the crystal structures of similar indole derivatives. researchgate.net

A summary of the crystallographic data for the analogous compound, 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline, is presented below to provide a tangible example of the expected parameters.

Interactive Data Table: Crystallographic Data for Analogue Compound 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₄ |

| Formula Weight | 261.27 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.847(2) |

| b (Å) | 7.0960(12) |

| c (Å) | 12.467(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1225.0(3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| R-factor | 0.045 |

| wR-factor | 0.131 |

Computational and Theoretical Investigations of 3 1,3 Dioxolan 2 Yl 6 Methyl 1h Indole

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole. Although direct computational research on this specific molecule is not extensively available in public literature, we can extrapolate expected findings based on studies of structurally similar indole (B1671886) and dioxolane-containing compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

DFT calculations are a powerful tool for understanding the electronic properties of organic molecules. For this compound, DFT studies, likely using a basis set such as B3LYP/6-31G(d,p), would be employed to determine its electronic structure. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and electronic transitions.

Based on studies of other indole derivatives, the HOMO is expected to be predominantly located over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. nih.gov The presence of the methyl group at the 6-position, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the indole ring as well, with some contribution from the dioxolane substituent. nih.gov The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its UV-Vis absorption characteristics. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.0 to 3.0 Debye | Influences solubility and intermolecular interactions. |

| Note: These values are hypothetical and based on typical DFT results for similar indole derivatives. |

Conformation Analysis and Energy Minima Identification

The three-dimensional structure of this compound is not rigid. The dioxolane ring can adopt various conformations, and there is rotational freedom around the single bond connecting the dioxolane ring to the indole nucleus. Conformation analysis, often performed using both DFT and molecular mechanics, is essential to identify the most stable, low-energy conformations.

The 1,3-dioxolane (B20135) ring typically adopts an envelope or twist conformation. researchgate.net For the title compound, computational analysis would likely reveal several local energy minima corresponding to different orientations of the dioxolane ring relative to the planar indole ring. The global minimum energy structure would represent the most populated conformation in the gas phase. Interconversion between these conformations would also be studied to understand the molecule's flexibility.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable. tetratek.com.tr By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted shifts, when compared to experimental data, can help in the definitive assignment of signals, especially for complex molecules. tetratek.com.tr

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with an experimental IR spectrum. researchgate.net Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. This allows for a detailed interpretation of the experimental IR spectrum and confirmation of the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. mdpi.com The calculations can identify the energies of the principal electronic transitions (e.g., π → π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, transitions involving the indole chromophore would be expected in the UV region.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value Range | Hypothetical Experimental Value |

| 1H NMR (ppm) | ||

| Indole N-H | 10.5 - 11.5 | ~11.0 |

| Indole C2-H | 7.0 - 7.5 | ~7.2 |

| Aromatic C-H | 6.8 - 7.8 | ~6.9, 7.1, 7.6 |

| Dioxolane CH | 5.5 - 6.0 | ~5.8 |

| Dioxolane CH2 | 3.8 - 4.2 | ~4.0 |

| Methyl C-H | 2.3 - 2.6 | ~2.4 |

| IR (cm-1) | ||

| N-H Stretch | 3350 - 3450 | ~3400 |

| C-H Aromatic Stretch | 3000 - 3100 | ~3050 |

| C-H Aliphatic Stretch | 2850 - 3000 | ~2950, 2880 |

| C=C Aromatic Stretch | 1580 - 1620 | ~1600 |

| C-O Stretch | 1000 - 1200 | ~1100, 1050 |

| UV-Vis λmax (nm) | 220 - 230, 270 - 290 | ~225, 280 |

| Note: These values are illustrative and based on known data for indole and dioxolane-containing compounds. |

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and the influence of the environment over longer timescales.

Solvent Effects on Molecular Conformations and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. researchgate.net Molecular dynamics simulations can explicitly include solvent molecules (e.g., water, methanol, or DMSO) to study these effects. The simulations would reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular interactions might stabilize certain conformations over others. For instance, in a polar protic solvent, hydrogen bonding to the indole nitrogen and the dioxolane oxygens would be expected. These interactions can affect the energy barriers for conformational changes and can also influence the molecule's reactivity by stabilizing transition states.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of indole derivatives and elucidating reaction mechanisms. nih.gov These methods provide insights into the electronic structure and energy of molecules, transition states, and intermediates.

For a molecule like this compound, DFT calculations can map out the electron distribution. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The most probable site for electrophilic substitution on the indole nucleus is typically the C3 position. However, since this position is already substituted, electrophilic attack would likely be directed towards other positions on the pyrrole or benzene (B151609) ring, or potentially involve the dioxolane moiety.

Computational studies on similar indole structures have provided a framework for understanding these reactions. For instance, mechanistic insights into the Friedel-Crafts reaction of indoles have been successfully elucidated using DFT, identifying the transition states and intermediates involved in C-C bond formation. chemicalbook.comnist.gov Such models can predict the activation energies for different reaction pathways, thereby determining the most likely product.

Key parameters derived from DFT calculations that help predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other species. The energy and location of the HOMO indicate the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). For indole derivatives, the HOMO is typically localized on the indole ring, confirming its nucleophilic character. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). For this compound, the MEP would likely show high electron density on the indole ring, particularly around the nitrogen atom and the pyrrole double bond, and potential electrophilic character on the hydrogens of the dioxolane ring. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, calculated from HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity. nih.gov

A hypothetical reaction pathway for the hydrolysis of the dioxolane group to reveal the indole-3-carbaldehyde could be modeled to understand the energy barriers and the catalytic effect of acid or base. Similarly, the N-H proton acidity can be calculated to predict its reactivity in base-mediated reactions.

Table 1: Hypothetical Reactivity Data from Computational Models

| Parameter | Predicted Value/Region for this compound | Significance |

| HOMO Energy | High | Indicates strong electron-donating ability (nucleophilicity). |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Relates to chemical stability and reactivity. |

| MEP Negative Region | Indole ring (especially N-H and C2) | Most likely sites for electrophilic attack. |

| MEP Positive Region | Hydrogens of the dioxolane ring | Potential sites for nucleophilic interaction. |

This table is illustrative and based on general principles of indole chemistry. Actual values would require specific DFT calculations.

In Silico Screening and Molecular Docking Studies of Derivatives

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. mdpi.comresearchgate.net These methods are central to modern drug discovery, allowing for the rapid screening of large libraries of compounds to identify potential drug candidates. japsonline.com

For derivatives of this compound, molecular docking studies could be employed to explore their potential as inhibitors of various enzymes or as ligands for receptors. The process involves:

Target Selection: Identifying a protein target implicated in a disease of interest. Indole derivatives have been investigated as inhibitors of a wide range of targets, including kinases, tubulin, and cyclooxygenases. nih.govmdpi.com

Ligand Preparation: The 3D structure of the indole derivative is generated and optimized for energy.

Docking Simulation: A docking algorithm places the ligand into the active site of the protein in various conformations and orientations.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

For example, if the dioxolane group were hydrolyzed to an aldehyde, this functional group could act as a hydrogen bond acceptor. The indole N-H can act as a hydrogen bond donor, and the aromatic system can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. The 6-methyl group could fit into a hydrophobic pocket.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Indole Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen bond, Pi-pi stacking |

| Tubulin | -9.2 | Cys241, Leu242, Val318 | Hydrophobic interactions, Hydrogen bond |

| Mitogen-activated protein kinase (MAPK) | -7.9 | Lys54, Met109, Asp167 | Hydrogen bond, Hydrophobic interactions |

This table is for illustrative purposes. The actual results would depend on the specific derivative and the target protein.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can be performed to predict the pharmacokinetic and toxicological properties of these derivatives. japsonline.com These predictions help in the early stages of drug development to filter out compounds with unfavorable properties.

Chemical Reactivity and Derivatization Pathways of 3 1,3 Dioxolan 2 Yl 6 Methyl 1h Indole

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Nucleus

The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic substitution. The presence of a methyl group at the 6-position further enhances this electron-donating character, influencing the regioselectivity of these reactions.

Regioselectivity of Electrophilic Substitution on the Indole Ring

Electrophilic substitution on indoles typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole, the C3 position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole ring. The primary sites for electrophilic substitution are the C2, C4, C5, and C7 positions, as well as the indole nitrogen (N1).

The presence of the electron-donating 6-methyl group generally activates the benzene (B151609) portion of the indole nucleus. Methoxy-activated indoles, which are electronically similar to methyl-substituted indoles, have been shown to undergo electrophilic substitution at various positions, indicating a diverse reactivity pattern. chim.it For instance, while simple alkylindoles react with electrophiles primarily at the 3-position, the presence of a 6-methoxy group can lead to competitive substitution at the C2 position. rsc.org

In the case of this compound, electrophilic attack is most likely to occur at the C2 position of the pyrrole (B145914) ring or at the C7 position of the benzene ring. The C2 position is activated by the indole nitrogen, while the C7 position is sterically accessible and electronically influenced by the 6-methyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. It is also important to consider that indoles can undergo self-condensation reactions in the presence of strong acids. nih.gov

Directed C-H functionalization offers a pathway to selectively introduce substituents at specific positions. For example, boron-mediated C-H hydroxylation has been used to functionalize indoles at the C4 and C7 positions with high regioselectivity. researchgate.net Such strategies could potentially be applied to this compound to achieve site-specific derivatization.

Palladium-Catalyzed Cross-Coupling Reactions at Indole Positions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the indole nucleus, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate at the position of interest. Starting from a halogenated derivative of this compound, a variety of coupling partners can be introduced.

For instance, 3-iodoindoles are versatile intermediates for palladium-catalyzed reactions like Sonogashira and Suzuki couplings, leading to the formation of 1,2,3-trisubstituted indoles. nih.govresearchgate.netnih.gov While the target molecule is substituted at the 3-position, halogenation at other positions (e.g., C2, C4, C5, or C7) would provide a handle for such cross-coupling reactions. The development of direct C-H arylation methods has further expanded the scope of indole functionalization, sometimes offering regioselectivity that is complementary to traditional electrophilic substitution. nih.gov Mechanistic studies suggest that the regioselectivity of these direct arylations can be influenced by the choice of catalyst and reaction conditions. nih.gov

The table below outlines potential palladium-catalyzed cross-coupling reactions for the derivatization of a hypothetical halogenated this compound.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted indole |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted indole |

| Heck Coupling | Alkene | Alkenyl-substituted indole |

| Buchwald-Hartwig Amination | Amine | Amino-substituted indole |

| Stille Coupling | Organostannane | Alkyl/Aryl-substituted indole |

These reactions have been successfully applied to a wide range of indole substrates, including those with various functional groups, and have been used to construct libraries of highly substituted indoles. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Transformations of the 1,3-Dioxolan-2-yl Moiety

The 1,3-dioxolane (B20135) group at the C3 position is a cyclic acetal (B89532), which serves as a protecting group for a formyl group (an aldehyde). This functionality can be deprotected to reveal the aldehyde or can undergo other chemical transformations.

Acid-Catalyzed Hydrolysis and Carbonyl Regeneration

The most common reaction of the 1,3-dioxolane moiety is its acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. Treatment of this compound with an aqueous acid, such as dilute hydrochloric acid or p-toluenesulfonic acid in a wet solvent, will cleave the acetal and yield 6-methyl-1H-indole-3-carbaldehyde. chemicalbook.com This transformation is typically high-yielding and is a fundamental step in synthetic sequences where the aldehyde functionality needs to be temporarily masked. The resulting 3-formylindole is a versatile intermediate for further derivatization, such as reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid.

Ring-Opening and Rearrangement Reactions

While hydrolysis is the most frequent transformation, the 1,3-dioxolane ring can participate in other reactions under specific conditions. In the context of carbohydrates, regioselective ring-opening of dioxolane-type acetals is a known process. researchgate.net Although not directly reported for the title compound, it is conceivable that treatment with certain Lewis acids or reducing agents could lead to ring-opened products. For example, the cationic ring-opening polymerization of 1,3-dioxolane is known to be prone to cyclization. rsc.org In the presence of a suitable intramolecular nucleophile, rearrangement reactions could potentially occur. Furthermore, some indole alkaloids undergo ring rearrangements and cleavage under acidic conditions, suggesting that the indole nucleus itself can participate in complex transformations. nih.govnih.gov

Functionalization of the Dioxolane Ring System

Direct functionalization of the 1,3-dioxolane ring itself is less common but has been reported. For instance, a thiol-promoted, site-specific radical addition of 1,3-dioxolane to imines has been described, leading to protected α-amino aldehydes. nih.gov This type of radical functionalization could potentially be applied to introduce substituents onto the dioxolane ring of the title compound. Additionally, stereoselective formation of substituted 1,3-dioxolanes has been achieved through the assembly of three components: an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding through a 1,3-dioxolan-2-yl cation intermediate. mdpi.com While these methods are not directly demonstrated on the specific substrate , they represent potential avenues for more complex derivatization of the dioxolane moiety.

Modifications at the Indole N-H Position

The nitrogen atom of the indole ring in this compound is a key site for chemical modification. The N-H proton can be removed by a base to form an indolyl anion, which can then react with various electrophiles. This allows for the introduction of a wide array of substituents at the N-1 position, significantly altering the molecule's properties.

Common modifications include N-alkylation, N-arylation, and N-acylation. N-alkylation can be achieved using alkyl halides or sulfates in the presence of a base like sodium hydride. For instance, reaction with methyl iodide would yield N-methyl-3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The introduction of acyl groups via N-acylation, typically using acyl chlorides or anhydrides, can serve to protect the indole nitrogen or to introduce specific functional groups.

These modifications can have a profound impact on the compound's biological activity and pharmacokinetic profile. For example, N-alkylation can increase lipophilicity, potentially enhancing membrane permeability. The choice of substituent at the N-1 position is a critical aspect of structure-activity relationship (SAR) studies in drug discovery programs involving indole-based scaffolds.

Chemical Transformations at the C-6 Methyl Group

The methyl group at the C-6 position of the indole ring presents another opportunity for derivatization. While generally less reactive than the indole N-H, the C-6 methyl group can undergo various chemical transformations.

One common reaction is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a hydroxymethyl, formyl, or carboxylic acid group. For example, oxidation with selenium dioxide could yield 6-(hydroxymethyl)-3-(1,3-dioxolan-2-yl)-1H-indole. Further oxidation could then provide the corresponding aldehyde or carboxylic acid. These functional groups can then serve as handles for further synthetic modifications, such as esterification, amidation, or conversion to other functional groups.

Halogenation of the methyl group, for instance, through radical halogenation, can introduce a reactive handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at this position, further expanding the chemical diversity of derivatives.

Bioisosteric Replacement Strategies Involving Indole and Dioxolane Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds. researchgate.netnih.govnih.gov Both the indole nucleus and the dioxolane ring of this compound can be subjected to bioisosteric replacement to modulate the compound's properties.

Rational Design of Bioisosteric Analogs for Structural Diversity

The rational design of bioisosteric analogs is a key strategy in medicinal chemistry to enhance the properties of a lead compound. acs.org This approach involves replacing a specific functional group or scaffold with another that mimics its size, shape, and electronic distribution, while potentially improving metabolic stability, potency, or selectivity. researchgate.netnih.gov

For the indole scaffold, a variety of heterocyclic rings can be considered as bioisosteres. mdpi.com These include, but are not limited to, azaindoles, benzofurans, benzothiophenes, and indazoles. The choice of bioisostere depends on the specific goals of the drug design program. For example, replacing the indole with an azaindole can alter the hydrogen bonding capacity and basicity of the molecule, which can influence its interaction with biological targets. nih.gov

The dioxolane ring, which serves as a protected form of an aldehyde, can also be replaced with other acetals or ketals. Alternatively, it can be replaced with other functional groups that can act as hydrogen bond acceptors or have similar steric profiles. The goal of such replacements is often to improve metabolic stability, as acetals can be susceptible to hydrolysis in vivo.

The following table provides examples of potential bioisosteric replacements for the indole and dioxolane scaffolds:

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Indole | Azaindole | Modulate basicity and hydrogen bonding |

| Indole | Benzofuran | Remove hydrogen bond donor, alter electronics |

| Indole | Benzothiophene | Increase lipophilicity, alter electronics |

| Indole | Indazole | Alter hydrogen bonding pattern and tautomeric forms |

| Dioxolane | Dithiolane | Increase stability towards hydrolysis |

| Dioxolane | Oxazolidine | Introduce hydrogen bond donor/acceptor capabilities |

Impact of Bioisosteric Modifications on Chemical Reactivity and Interactions

Bioisosteric modifications can have a significant impact on the chemical reactivity and intermolecular interactions of the resulting analogs. nih.govnih.gov Replacing the indole scaffold with a different heterocycle will alter the electron distribution within the aromatic system, thereby affecting its susceptibility to electrophilic and nucleophilic attack. chim.it For instance, the introduction of a nitrogen atom in an azaindole ring system makes the ring more electron-deficient compared to indole, which can alter its reactivity in cross-coupling reactions. nih.gov

Furthermore, these modifications can dramatically change the non-covalent interactions a molecule can form with its biological target. nih.gov The replacement of the indole NH with a different group, for example in benzofuran, removes a hydrogen bond donor, which could be critical for target binding. Conversely, the introduction of a nitrogen atom in an azaindole provides an additional hydrogen bond acceptor site. These changes in interaction patterns are fundamental to the "scaffold hopping" approach in drug discovery, where the core structure of a lead compound is replaced to explore new chemical space and intellectual property. researchgate.netnih.gov

The impact of these modifications is often studied through detailed structure-activity relationship (SAR) analyses, where the biological activity of a series of analogs is compared to understand the contribution of each structural change. nih.gov Computational methods, such as molecular docking, can also be employed to predict how these changes will affect the binding of the molecule to its target. nih.gov

Structure Activity Relationship Sar and Mechanistic Research of 3 1,3 Dioxolan 2 Yl 6 Methyl 1h Indole Derivatives

Systematics of SAR in Indole-Based Chemical Scaffolds

The biological activity of indole (B1671886) derivatives is highly dependent on the nature and position of substituents on the indole ring. The C-2, C-3, and N-1 positions are particularly reactive and crucial for interaction with biological targets. nih.gov The indole scaffold itself is present in essential biomolecules like serotonin (B10506) and melatonin (B1676174), highlighting its importance for biological recognition. nih.gov

Substitutions on the indole ring can dramatically alter a compound's pharmacological profile. For instance, the presence of an N-H group is often critical, as its replacement can lead to inactivity, suggesting it may act as a hydrogen bond donor in receptor binding. nih.gov Modifications at the C-5 position with electron-withdrawing groups like -Cl or -NO2 have been shown to influence the potency of side chains at other positions. nih.gov Similarly, the introduction of various functional groups at the C-3 position, such as carboxamides or substituted methyl groups, can modulate activities ranging from enzyme inhibition to receptor antagonism. nih.govnih.gov

The versatility of the indole scaffold allows it to target a wide range of proteins. Indole derivatives have been developed as inhibitors of enzymes like tubulin (e.g., vinca (B1221190) alkaloids), non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin that inhibit cyclooxygenase (COX) enzymes, and modulators of various receptors. nih.govnih.gov

Table 1: Influence of Substituents on the Biological Activity of Indole Scaffolds The following table is a representative summary based on various studies and is intended to illustrate general SAR principles.

| Position of Substitution | Substituent Type | Example Biological Target/Activity | General Observation |

|---|---|---|---|

| N-1 | Alkyl, Benzoyl | 5-HT₆ Receptor, Opioid Receptors | N-alkylation can decrease activity in some cases, suggesting the N-H is important for hydrogen bonding. nih.gov |

| C-2 | Methyl, Carboxamide | A₂A Adenosine Receptor, Enzyme Inhibition | A C-2 methyl group can enhance binding affinity. Carboxamide groups are common in enzyme inhibitors. nih.govnih.gov |

| C-3 | Alkylamines, Heterocycles, Carboxamides | 5-HT Receptors, Opioid Receptors, Enzyme Inhibition | The C-3 position is a frequent point of modification to alter potency and selectivity. nih.govnih.gov |

| C-5 | Halogens (F, Cl, Br), Methoxy (B1213986) | 5-HT₆ Receptor, BChE | Halogenation or methoxy groups can significantly enhance binding affinity. nih.gov |

Elucidating the Influence of the 1,3-Dioxolan-2-yl Substituent at C-3 on In Vitro Biological Mechanisms

The C-3 position of the indole ring is a common site for modification to achieve desired biological effects. The introduction of a 1,3-dioxolane (B20135) ring at this position is a noteworthy structural feature. The dioxolane moiety itself is found in numerous bioactive compounds and is known to influence pharmacological activity. researchgate.net

Investigation of the Role of the C-6 Methyl Group in Modulating Biological Interactions

Substitution on the benzene (B151609) portion of the indole nucleus significantly modulates biological activity. The C-6 position is a key site for such modifications. Research has shown that introducing a methyl group at C-6 can have profound effects on a compound's interaction with biological systems.

For example, a study on the effects of various methylindoles on the human aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses, revealed that 6-methylindole (B1295342) acts as a potent agonist. nih.gov It demonstrated a high relative efficacy in activating the receptor, comparable to or even exceeding that of other methyl-substituted indoles. nih.gov This indicates that the C-6 methyl group can be a critical determinant for AhR-mediated activity.

Table 2: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Selected Methylindoles Data adapted from a study on human AhR activation. nih.gov Efficacy is relative to the maximal effect of the standard agonist TCDD.

| Compound | Relative Efficacy (Eₘₐₓ) |

|---|---|

| 2-Methylindole | ~20% |

| 3-Methylindole (B30407) (Skatole) | ~50% |

| 4-Methylindole | ~134% |

| 5-Methylindole | ~70% |

| 6-Methylindole | ~91% |

Design, Synthesis, and Evaluation of Analogs for Comprehensive SAR Studies

To conduct a thorough investigation of the SAR of 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole, a library of analogs would need to be designed and synthesized. The synthetic strategy would likely involve either building the indole ring from appropriately substituted precursors or modifying a pre-formed indole scaffold.

A plausible synthetic route could begin with 6-methylindole. sigmaaldrich.com Electrophilic formylation at the C-3 position, a well-established reaction for indoles, would yield 6-methyl-1H-indole-3-carbaldehyde. Subsequent reaction of this aldehyde with ethylene (B1197577) glycol under acidic conditions would form the desired 1,3-dioxolane ring, yielding the target compound.

The design of analogs for a comprehensive SAR study would involve systematic modifications at key positions:

C-3 Substituent Analogs: The 1,3-dioxolane ring could be replaced with other cyclic acetals (e.g., from 1,3-propanediol (B51772) to form a 1,3-dioxane (B1201747) ring) or opened to the corresponding aldehyde or alcohol to assess the role of the cyclic structure and hydrogen-bonding capacity.

C-6 Substituent Analogs: The C-6 methyl group could be replaced with other alkyl groups of varying sizes (ethyl, isopropyl) or with electron-withdrawing (e.g., -Cl, -F) and electron-donating (e.g., -OCH₃) groups to probe electronic and steric requirements at this position.

Other Indole Positions: Substitutions at other positions, such as C-2, C-5, or the N-1 position, could be explored to build a complete SAR profile. For instance, N-alkylation would determine the importance of the indole N-H proton. nih.gov

Each synthesized analog would then be subjected to a panel of in vitro biological assays to quantify its activity, allowing for the establishment of clear relationships between chemical structure and biological function.

Research into the Molecular Mechanisms Underlying Observed In Vitro Activities of Derivatives

Elucidating the molecular mechanism of action is crucial for understanding the biological effects of any new chemical entity. For derivatives of this compound, research would focus on identifying and characterizing their interactions with specific molecular targets.

Given the known activities of related indole structures, several potential mechanisms could be investigated:

Receptor Binding Assays: Based on the structural similarity to neurotransmitters, these compounds could be screened against a panel of G-protein coupled receptors (GPCRs), such as serotonin (5-HT) or melatonin receptors. nih.govmdpi.com

Enzyme Inhibition Assays: Indole scaffolds are present in many enzyme inhibitors. nih.gov Assays for kinases, cyclooxygenases (COX), or tubulin polymerization could reveal potential enzymatic targets. nih.gov

Nuclear Receptor Modulation: As 6-methylindole is a known AhR agonist, derivatives should be tested for their ability to activate AhR or other nuclear receptors. nih.gov

Molecular Docking: In silico molecular docking studies would be a valuable tool. By modeling the binding of the synthesized analogs into the crystal structures of potential target proteins (e.g., the ligand-binding domain of AhR or the active site of a kinase), researchers can predict binding affinities and orientations. nih.gov These computational insights can help rationalize the observed SAR data, for example, by showing how the C-6 methyl group fits into a hydrophobic pocket or how the dioxolane oxygens form hydrogen bonds with specific amino acid residues.

By combining these mechanistic studies with the SAR data from analog evaluation, a comprehensive understanding of how these specific indole derivatives exert their biological effects at the molecular level can be achieved.

Applications of 3 1,3 Dioxolan 2 Yl 6 Methyl 1h Indole in Chemical Synthesis and Specialized Materials Research

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The utility of 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole stems from its identity as a protected form of 6-methyl-1H-indole-3-carbaldehyde. The indole-3-carbaldehyde unit is a versatile precursor for constructing fused heterocyclic systems and other complex molecules. By protecting the aldehyde as a dioxolane acetal (B89532), chemists can perform reactions on the indole (B1671886) nitrogen (N1) or the benzene (B151609) ring, followed by deprotection to reveal the aldehyde for subsequent transformations.

Precursor in Multicomponent Reactions and Cascade Processes

Indole-3-carbaldehydes are frequently employed in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.netnih.gov While no specific examples detailing the use of this compound in MCRs were found, the unprotected aldehyde is a common substrate. For instance, indole-3-carbaldehydes react with various nucleophiles and dienophiles to construct diverse scaffolds like spirotetrahydrocarbazoles. nih.gov

The protected form, this compound, would be an ideal substrate for MCRs where the initial steps require conditions that could undesirably react with a free aldehyde. For example, in reactions involving strong bases or organometallic reagents aimed at functionalizing the N-H position of the indole, the dioxolane group would remain intact.

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, also represent a key application. An acid-catalyzed cascade reaction of a substituted 3-formyl-1H-indole has been shown to produce complex tetracyclic indole skeletons in a single step. nih.gov The protected nature of this compound allows for the selective generation of reactive intermediates under specific conditions, which can then initiate a cascade sequence upon deprotection of the aldehyde.

Chiral Synthon Potential

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry. The indole scaffold is a frequent target for asymmetric synthesis. nih.govresearchgate.net this compound can be envisioned as a precursor to chiral synthons.

One potential pathway involves the use of chiral diols to form the dioxolane ring. The reaction of 6-methyl-1H-indole-3-carbaldehyde with a chiral, non-racemic diol (e.g., (2R,3R)-butane-2,3-diol) would result in a diastereomeric mixture of chiral dioxolanes. These diastereomers could potentially be separated and used to induce stereoselectivity in subsequent reactions. Chiral 1,3-dioxolanes have been successfully used as chiral auxiliaries in asymmetric synthesis, including Michael additions and Diels-Alder reactions. nih.gov

Alternatively, reactions can be performed on the achiral this compound using chiral catalysts to generate stereocenters elsewhere in the molecule. For example, enantioselective alkylation or arylation at the indole nitrogen, followed by transformations involving the deprotected aldehyde, could lead to complex chiral products. The synthesis of chiral 2-methylindolines has been achieved via enantioselective copper-catalyzed hydroamination, demonstrating a viable strategy for creating chiral indole derivatives. nih.gov

Research on Chemo- and Regioselectivity in Reactions Employing the Compound

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction) are paramount in the synthesis of complex molecules. The structure of this compound presents several potential reaction sites: the N1-H, the C2 position, and the positions on the benzene ring (C4, C5, C7).

The primary role of the dioxolane group at C3 is to control chemoselectivity by deactivating this position towards nucleophilic attack and preventing the aldehyde from participating in undesired side reactions. This allows for selective reactions at other sites. For instance:

N-Functionalization: The indole nitrogen is nucleophilic and can be selectively alkylated, arylated, or acylated after deprotonation with a suitable base. The dioxolane protecting group is stable under many of these conditions.

C2-Lithiation: Although C3 is the most nucleophilic carbon, its functionalization allows for selective deprotonation at C2 with strong bases, followed by reaction with an electrophile.

Electrophilic Aromatic Substitution: The electron-rich indole ring can undergo electrophilic substitution on the benzene portion. The 6-methyl group is an activating, ortho-, para-directing group, which would favor substitution at the C5 and C7 positions. The bulky protected aldehyde at C3 might sterically hinder attack at C4.

While specific studies on the chemo- and regioselectivity of this compound are not available, research on related substituted indoles provides valuable insights. For example, rhodium-catalyzed annulation reactions have been developed that show high chemo- and regioselectivity for the C7-position of the indole ring. researchgate.net Similarly, the selectivity of cycloaddition reactions can be controlled by factors like the nature of the tether in intramolecular variants. nih.gov These principles would undoubtedly apply to synthetic strategies involving the title compound.

Q & A

Q. What are the key synthetic methodologies and reaction conditions for 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, potassium carbonate is often employed as a catalyst to promote cyclization under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Reaction optimization studies suggest that temperature and solvent selection critically influence yield and selectivity . Key intermediates, such as substituted indoles, are characterized using NMR (¹H, ¹³C) and mass spectrometry to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated experimentally?

Analytical techniques include:

- HPLC : To assess purity (>95% typically required for pharmacological studies).

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxolane ring (e.g., δ ~4.5–5.5 ppm for dioxolane protons) and methyl substituents on the indole core .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₃NO₂, MW 203.24 g/mol) .

Advanced Research Questions

Q. What strategies optimize reaction yields for synthesizing this compound?

Catalyst screening and solvent optimization are critical. For example, iodine (10 mol%) in acetonitrile at 40°C enhances electrophilic substitution in indole derivatives, achieving yields up to 98% in analogous reactions . A comparative table from related studies illustrates the impact of conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 42 | |

| I₂ (10 mol%) | MeCN | 40 | 98 |

Note: Lower temperatures with iodine reduce side reactions, improving selectivity .

Q. How does this compound interact with biological targets, and what mechanisms are proposed?

Structural analogs of indole derivatives exhibit activity against kinases and G-protein-coupled receptors (GPCRs). The dioxolane moiety may enhance metabolic stability, while the methyl group at C6 modulates lipophilicity, influencing membrane permeability. Computational docking studies suggest hydrogen bonding between the dioxolane oxygen and active-site residues in kinase targets .

Q. How should researchers resolve contradictions in reported synthetic protocols for indole-dioxolane hybrids?

Contradictions often arise from solvent polarity, catalyst efficiency, or competing reaction pathways. A systematic approach includes:

- Reproducibility tests : Replicate protocols under controlled conditions.

- Kinetic studies : Monitor intermediate formation (e.g., via TLC or in-situ IR).

- Cross-validation : Compare results with structurally similar compounds (e.g., ethyl 6-chloro-1H-indole-3-carboxylate derivatives) .

Methodological Challenges and Data Analysis

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- LogP calculation : Software like MarvinSketch or ACD/Labs predicts lipophilicity (LogP ~2.1), critical for bioavailability.

- Molecular dynamics simulations : Assess binding stability with targets (e.g., using AutoDock Vina) .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Scale-up challenges include heat dissipation and byproduct accumulation. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.